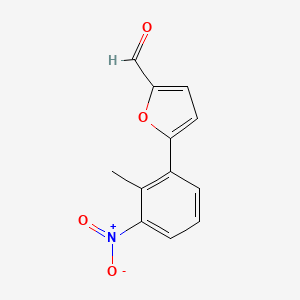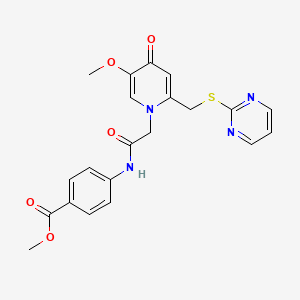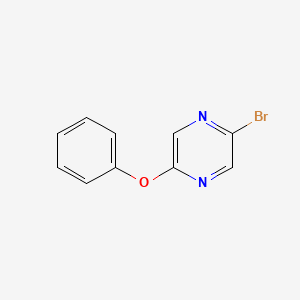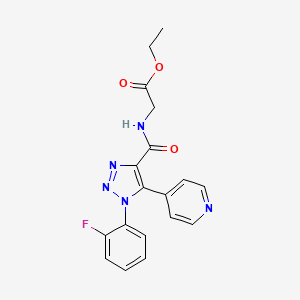![molecular formula C14H15NO B2855345 [2-(3-Methylphenoxy)phenyl]methanamine CAS No. 893752-87-9](/img/structure/B2855345.png)
[2-(3-Methylphenoxy)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Methylphenoxy)phenyl]methanamine, also known as 3,4-dichloromethylphenidate (3,4-CTMP), is a synthetic compound that has gained interest in the scientific research community due to its potential as a research tool. This compound is a derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). Unlike methylphenidate, 3,4-CTMP has a longer duration of action and a higher potency, making it a promising compound for research purposes.
Mécanisme D'action
The mechanism of action of 3,4-CTMP is similar to that of methylphenidate, with the compound binding to and inhibiting the reuptake of dopamine and norepinephrine transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in improved cognitive function and attention.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 3,4-CTMP has been shown to have a number of biochemical and physiological effects. These include changes in heart rate and blood pressure, as well as alterations in glucose metabolism and liver function. These effects are similar to those observed with other stimulant drugs and are consistent with the compound's mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-CTMP in scientific research is its high potency and long duration of action, which allows for more precise dosing and longer experimental timeframes. Additionally, the compound's similarity to methylphenidate makes it a useful tool for studying the mechanisms of action of this class of drugs. However, one limitation of using 3,4-CTMP is its potential for abuse, which may limit its use in certain research settings.
Orientations Futures
There are a number of future directions for research on 3,4-CTMP. One area of interest is the compound's potential as a treatment for ADHD and other cognitive disorders. Additionally, further research is needed to fully understand the compound's effects on the central nervous system and other physiological systems. Finally, the development of new synthetic methods for 3,4-CTMP and related compounds may lead to the discovery of novel drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 3,4-CTMP involves the reaction of 2-(3-methylphenoxy)benzaldehyde with methylamine, followed by reduction with lithium aluminum hydride. This method has been described in detail in the literature and has been successfully replicated by several research groups.
Applications De Recherche Scientifique
3,4-CTMP has been used in a variety of scientific research applications, including studies on the central nervous system, drug metabolism, and drug abuse. In the central nervous system, 3,4-CTMP has been shown to increase dopamine and norepinephrine levels, leading to improved cognitive function and attention. Additionally, 3,4-CTMP has been used to study the metabolism of methylphenidate and other related compounds, providing insight into the mechanisms of action of these drugs. Finally, 3,4-CTMP has been used as a model compound for studying the abuse potential of methylphenidate derivatives.
Propriétés
IUPAC Name |
[2-(3-methylphenoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15/h2-9H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXINMVJYZEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylphenoxy)phenyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2855264.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855265.png)

![2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2855267.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)
![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)
![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)
![ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2855285.png)